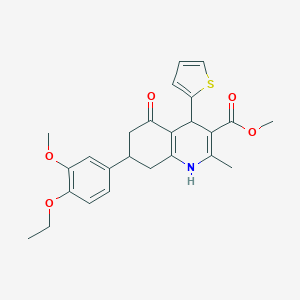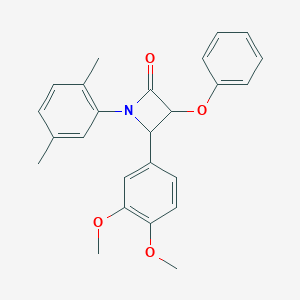
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with methanesulfonyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine include other triazole derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazines: Used as dual inhibitors in cancer treatment.
3-Amino-1,2,4-triazole: A versatile scaffold in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C9H9ClN4O2S |
|---|---|
Poids moléculaire |
272.71g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4O2S/c1-17(15,16)14-9(11)12-8(13-14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,12,13) |
Clé InChI |
OILYLZXNQWQGJA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
SMILES canonique |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379196.png)


![11-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379200.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379203.png)
![3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379205.png)
![3-(4-methylphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379206.png)
![11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379207.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379209.png)



